molecular formula C7H19ClNPSi B14371409 P,P-Diethyl-N-(trimethylsilyl)phosphinimidic chloride CAS No. 90413-88-0

P,P-Diethyl-N-(trimethylsilyl)phosphinimidic chloride

Cat. No.: B14371409
CAS No.: 90413-88-0
M. Wt: 211.74 g/mol
InChI Key: YSCQHDCUJOYDMG-UHFFFAOYSA-N
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Description

P,P-Diethyl-N-(trimethylsilyl)phosphinimidic chloride is a chemical compound known for its unique structure and reactivity It is characterized by the presence of a phosphinimidic chloride group, which is bonded to diethyl and trimethylsilyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of P,P-Diethyl-N-(trimethylsilyl)phosphinimidic chloride typically involves the reaction of diethylphosphonoacetic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

P,P-Diethyl-N-(trimethylsilyl)phosphinimidic chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Major Products Formed

The major products formed from reactions with this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield phosphonamides, phosphonates, and other derivatives .

Scientific Research Applications

P,P-Diethyl-N-(trimethylsilyl)phosphinimidic chloride has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various phosphorus-containing compounds.

    Biology: Investigated for its potential role in biochemical pathways involving phosphorus metabolism.

    Medicine: Explored for its potential use in drug development and as a precursor for biologically active molecules.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of P,P-Diethyl-N-(trimethylsilyl)phosphinimidic chloride involves its reactivity with nucleophiles and electrophiles. The compound can form stable intermediates with various molecular targets, leading to the formation of new chemical bonds. The trimethylsilyl group enhances the compound’s stability and reactivity by providing steric protection and electronic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

P,P-Diethyl-N-(trimethylsilyl)phosphinimidic chloride is unique due to its specific combination of diethyl and trimethylsilyl groups, which confer distinct reactivity and stability compared to other similar compounds. This uniqueness makes it valuable in specific synthetic applications and research studies .

Properties

CAS No.

90413-88-0

Molecular Formula

C7H19ClNPSi

Molecular Weight

211.74 g/mol

IUPAC Name

chloro-diethyl-trimethylsilylimino-λ5-phosphane

InChI

InChI=1S/C7H19ClNPSi/c1-6-10(8,7-2)9-11(3,4)5/h6-7H2,1-5H3

InChI Key

YSCQHDCUJOYDMG-UHFFFAOYSA-N

Canonical SMILES

CCP(=N[Si](C)(C)C)(CC)Cl

Origin of Product

United States

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